2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine
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Overview
Description
2-(3,4-Dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a 3,4-dimethoxyphenyl group and a 4-fluorobenzyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and 4-fluorobenzylamine.
Reductive Amination: The key step in the synthesis is the reductive amination of 3,4-dimethoxybenzaldehyde with 4-fluorobenzylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction forms the desired ethanamine derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Products include 3,4-dimethoxybenzaldehyde and 4-fluorobenzyl ketone.
Reduction: Products include 2-(3,4-dimethoxyphenyl)ethanol and 4-fluorobenzylamine.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethanamine: Lacks the 4-fluorobenzyl group.
N-(4-Fluorobenzyl)ethanamine: Lacks the 3,4-dimethoxyphenyl group.
2-(3,4-Dimethoxyphenyl)-N-methylethanamine: Contains a methyl group instead of the 4-fluorobenzyl group.
Uniqueness
2-(3,4-Dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine is unique due to the presence of both the 3,4-dimethoxyphenyl and 4-fluorobenzyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2/c1-20-16-8-5-13(11-17(16)21-2)9-10-19-12-14-3-6-15(18)7-4-14/h3-8,11,19H,9-10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVBZCVQNMHHOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366347 |
Source
|
Record name | 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353779-44-9 |
Source
|
Record name | 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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